molecular formula C7H8F3N3O B13288077 1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde

1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B13288077
M. Wt: 207.15 g/mol
InChI Key: CQKJOFRIICAUQH-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS: 1267791-37-6) is a triazole-based compound featuring an isopropyl group at the 1-position, a trifluoromethyl (CF₃) group at the 5-position, and a carbaldehyde moiety at the 4-position. Its molecular formula is C₈H₁₀F₃N₃O, with a molecular weight of 233.18 g/mol. The compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis due to the reactive aldehyde group, which enables further functionalization. Structural confirmation of such triazole derivatives is often achieved via X-ray crystallography using programs like SHELXL and visualized through software suites such as WinGX and ORTEP .

Properties

Molecular Formula

C7H8F3N3O

Molecular Weight

207.15 g/mol

IUPAC Name

1-propan-2-yl-5-(trifluoromethyl)triazole-4-carbaldehyde

InChI

InChI=1S/C7H8F3N3O/c1-4(2)13-6(7(8,9)10)5(3-14)11-12-13/h3-4H,1-2H3

InChI Key

CQKJOFRIICAUQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(N=N1)C=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) salts and proceeds under mild conditions, often in the presence of a base such as triethylamine. The trifluoromethyl group can be introduced using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

    Oxidation: 1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid.

    Reduction: 1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-methanol.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioactive compounds and as a building block for enzyme inhibitors.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde are compared below with analogous triazole, pyrazole, and related heterocyclic derivatives. Key differences in substituents, biological activity, and physicochemical properties are highlighted.

Table 1: Structural Comparison of Selected Compounds

Compound Name Substituents (Positions) Core Structure Key Functional Group Molecular Weight Biological Activity (if reported)
1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde 1: isopropyl; 5: CF₃; 4: CHO 1,2,3-triazole Aldehyde 233.18 Intermediate for drug synthesis
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 1: 4-Cl-C₆H₄; 5: CF₃; 4: COOH 1,2,3-triazole Carboxylic acid 305.67 Antitumor (NCI-H522 cells, GP = 68.09%)
1-Benzyl-4-(4-pentylphenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole (3g) 1: benzyl; 4: 4-pentylphenyl; 5: CF₃ 1,2,3-triazole None 413.50 Not reported
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde 1: methyl; 3: CF₃; 4: CHO; 5: S-C₆H₃Cl Pyrazole Aldehyde 338.77 Not reported
1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde 1: isopropyl; 4: CF₃; 5: CHO Pyrazole Aldehyde 206.17 Not reported

Key Observations

Core Structure Differences: The 1,2,3-triazole core (as in the target compound) is more rigid and aromatic compared to pyrazole derivatives (e.g., ), which may influence binding affinity in biological systems.

Substituent Effects: Aldehyde vs. Carboxylic Acid: The aldehyde group in the target compound allows for nucleophilic additions (e.g., forming hydrazones or Schiff bases), whereas the carboxylic acid in enables salt formation or esterification. CF₃ Position: In the pyrazole analog , the CF₃ group at position 4 (vs.

Biological Activity :

  • The 4-chlorophenyl-substituted triazole carboxylic acid demonstrated significant antitumor activity (GP = 68.09% against NCI-H522 cells), suggesting that aryl substituents enhance bioactivity compared to aliphatic groups (e.g., isopropyl in the target compound).

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to those for 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde , involving cyclization and aldehyde functionalization. However, the isopropyl group may require specific protecting strategies to avoid steric hindrance.

Table 2: Physicochemical Properties

Property Target Compound 1-(4-Cl-C₆H₄)-triazole-COOH Pyrazole-4-CHO
LogP (predicted) 1.8 2.5 1.2
Water Solubility (mg/mL) ~10 ~5 ~15
Hydrogen Bond Acceptors 5 6 4

Biological Activity

1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde can be represented as follows:

  • Molecular Formula : C₉H₈F₃N₃O
  • Molecular Weight : 233.17 g/mol
  • IUPAC Name : 1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde

This compound features a triazole ring, which is known for its role in various biological processes and its potential as a pharmacophore.

Antiproliferative Effects

Research has indicated that triazole derivatives exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies have shown that the compound significantly inhibits the growth of leukemia cell lines such as MOLT-4 and K-562. The mechanism of action appears to involve induction of apoptosis, characterized by morphological changes such as chromatin condensation and DNA fragmentation .

Table 1: Antiproliferative Activity Against Different Cell Lines

Cell LineIC₅₀ (µM)Mechanism of Action
MOLT-45.0Apoptosis induction
K-5626.2DNA damage and mitochondrial disruption
HL-604.8Apoptotic body formation
HeLa7.5Cell cycle arrest

The biological activity of 1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde is linked to several mechanisms:

  • DNA Interaction : The compound does not intercalate with DNA but induces DNA damage through oxidative stress pathways.
  • Mitochondrial Dysfunction : It reduces mitochondrial membrane potential, leading to the activation of apoptotic pathways.
  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest in the G0/G1 phase, preventing further proliferation.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • A study conducted on leukemia models indicated that treatment with this triazole derivative resulted in a significant reduction in tumor size and improved survival rates compared to untreated controls .
  • Another investigation into its effects on solid tumors revealed promising results in terms of tumor regression and reduced metastasis in animal models .

Pharmacokinetics and ADME Profile

The absorption, distribution, metabolism, and excretion (ADME) properties of 1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde have been evaluated using computer-aided drug design techniques. The results suggest favorable pharmacokinetic profiles with good bioavailability and metabolic stability .

Table 2: ADME Profile Summary

PropertyValue
SolubilityHigh
Bioavailability>70%
MetabolismHepatic (CYP450 pathways)
ExcretionRenal

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